molecular formula C13H9F3O2 B573010 3-(4-Trifluoromethoxyphenyl)phenol CAS No. 1237747-77-1

3-(4-Trifluoromethoxyphenyl)phenol

Cat. No. B573010
M. Wt: 254.208
InChI Key: JRRQYCVOENWMLA-UHFFFAOYSA-N
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Description

3-(4-Trifluoromethoxyphenyl)phenol is a chemical compound with the molecular formula C13H9F3O2 . It has a molecular weight of 254.21 . The IUPAC name for this compound is 4’-(trifluoromethoxy)[1,1’-biphenyl]-3-ol .

Scientific Research Applications

Oxidative Transformation of Antibacterial Agents

The antibacterial agents triclosan and chlorophene undergo rapid oxidation by manganese oxides, yielding Mn(II) ions. This process is influenced by pH, dissolved metal ions, and natural organic matter, which can decrease the reaction rate. The oxidation primarily occurs at the phenol moieties of these agents, leading to the formation of coupling and p-(hydro)quinone products. This study highlights the environmental transformation of antibacterial agents facilitated by manganese oxides in soils and sediments, suggesting a potential pathway for their degradation in natural environments (Zhang & Huang, 2003).

Improved Synthesis of 3-Trifluoromethyl Phenol

3-Trifluoromethyl phenol, a significant intermediate in medicine and pesticide production, can be synthesized from trifluoromethyl benzene through a series of reactions including nitration, reduction, diazotization, and hydrolysis. This study optimized the synthesis process, improving the yield and purity of the product and providing insights into the optimization process (Zhang Zhi-hai, 2010).

Antioxidant Activities of Phenolic Acids

The antioxidant activities of various phenolic acids were analyzed using DPPH and FRAP assays, revealing that certain structural features such as -CH2COOH, -CH=CHCOOH, methoxyl (-OCH3), and phenolic hydroxyl (-OH) groups enhance their antioxidant activities. The study provides a detailed understanding of how specific functional groups in phenolic acids contribute to their antioxidant properties, which can be crucial in designing new antioxidants for pharmaceutical and food industries (Chen et al., 2020).

Trifluoromethylation of Phenol Derivatives

A study demonstrated the selective trifluoromethylation of phenol derivatives using copper/Togni reagent, highlighting the synthetic pathway for introducing a CF3 group at the benzylic C-H bond of phenol derivatives. This process has practical applications in the synthesis of pharmaceuticals and agrochemicals where the trifluoromethyl group is a common structural motif (Egami et al., 2015).

Safety And Hazards

The safety data sheet for 3-(4-Trifluoromethoxyphenyl)phenol indicates that it has hazard statements H302 + H312 + H332 - H315 - H319 - H335 . This means it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O2/c14-13(15,16)18-12-6-4-9(5-7-12)10-2-1-3-11(17)8-10/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRQYCVOENWMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683607
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Trifluoromethoxyphenyl)phenol

CAS RN

1237747-77-1
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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